

# High-Resolution Structural Elucidation of 4-[2-(1-Piperidyl)ethoxy]benzophenone

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## Compound of Interest

**Compound Name:** 4-(2-Piperidylethoxy)benzophenone

**CAS No.:** 102156-42-3

**Cat. No.:** B563509

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## A Comparative NMR Analysis (Free Base vs. Hydrochloride Salt)

### Executive Summary & Pharmacophore Context

This guide provides a rigorous spectral interpretation of 4-[2-(1-piperidyl)ethoxy]benzophenone, a critical pharmacophore in medicinal chemistry often found in H3 antagonists, estrogen receptor modulators (SERMs), and antihistamines.

**The Analytical Challenge:** While the aromatic benzophenone core is distinct, the aliphatic piperidine-ethoxy tail presents a common interpretation hurdle: signal overlap in the 1.5–3.0 ppm region. Furthermore, drug development often requires conversion of the lipophilic free base into a hydrophilic hydrochloride (HCl) salt. This conversion drastically alters the chemical shifts of protons adjacent to the nitrogen, often leading to misassignment if not anticipated.

This guide compares the Free Base (in CDCl<sub>3</sub>) against the HCl Salt (in DMSO-d<sub>6</sub>) to establish a self-validating assignment protocol.

## Experimental Methodology

To ensure reproducibility, the following parameters are recommended.

Parameter	Free Base Protocol	HCl Salt Protocol
Solvent	Chloroform-d ( $\text{CDCl}_3$ ), 99.8% D	DMSO- $d_6$ or Methanol- $d_4$
Concentration	10–15 mg / 0.6 mL	10–15 mg / 0.6 mL
Temperature	298 K (25°C)	298 K (25°C)
Reference	TMS (0.00 ppm) or $\text{CHCl}_3$ (7.26 ppm)	DMSO residual (2.50 ppm)
Key Pulse Seq.	zg30 (1D Proton), cosy (2D Correlation)	zg30

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*Expert Insight: Avoid using  $\text{CDCl}_3$  for the HCl salt. Ammonium salts often aggregate in non-polar solvents, causing severe line broadening and non-reproducible shifts. DMSO- $d_6$  breaks these aggregates, yielding sharp signals.*

## Spectral Assignment & Comparative Analysis[1][2][3][4]

### 3.1 The Aromatic Region (Benzophenone Core)

The benzophenone moiety acts as an internal standard. It remains relatively stable regardless of salt formation, though slight descreening may occur due to solvent polarity changes ( $\text{CDCl}_3$  vs. DMSO).

- Ring A (Unsubstituted): Typical benzophenone pattern.
- Ring B (Substituted): AA'BB' system (functionally two doublets).

Position	Multiplicity	Shift ( $\delta$ ) Base	Shift ( $\delta$ ) Salt	Structural Logic
2,6 (Ring B)	Doublet (8.8 Hz)	~7.82 ppm	~7.75 ppm	Ortho to Carbonyl (Deshielded by anisotropy).
2',6' (Ring A)	Doublet (7.5 Hz)	~7.76 ppm	~7.70 ppm	Ortho to Carbonyl.
4' (Ring A)	Triplet (7.5 Hz)	~7.56 ppm	~7.65 ppm	Para proton (Ring A).
3',5' (Ring A)	Triplet (7.5 Hz)	~7.47 ppm	~7.55 ppm	Meta protons (Ring A).
3,5 (Ring B)	Doublet (8.8 Hz)	6.98 ppm	7.10 ppm	Ortho to Ether (Shielded by oxygen lone pair resonance).

### 3.2 The Linker & Aliphatic Region (The Critical Differentiation)

This region confirms the integrity of the amine tail and is the primary indicator of salt formation.

Mechanism of Salt Shift: Protonation of the piperidine nitrogen creates a positive charge (

). Through the inductive effect (-I), electron density is pulled away from adjacent C-H bonds, causing a significant downfield shift (deshielding).

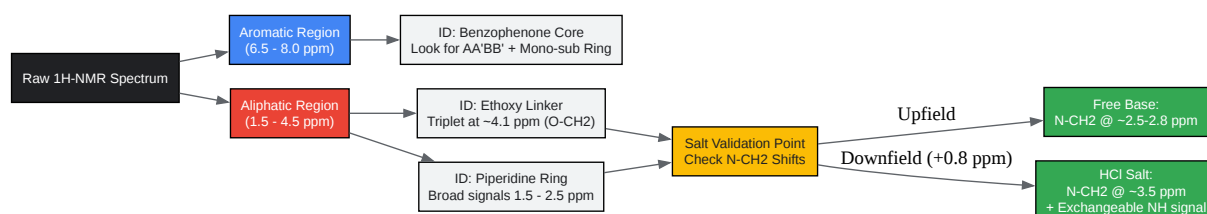
Proton Group	Assignment	Free Base (CDCl <sub>3</sub> )	HCl Salt (DMSO-d <sub>6</sub> )	(Shift)
O-CH <sub>2</sub> -	Ether Linker	4.15 ppm (t)	4.45 ppm (t)	+0.30 (Moderate)
-CH <sub>2</sub> -N	Ethyl Linker	2.78 ppm (t)	3.55 ppm (br t)	+0.77 (Major)
N-CH <sub>2</sub> (Ring)	Piperidine	2.50 ppm (br)	3.00–3.50 ppm (m)	+0.5–1.0 (Major)
-CH <sub>2</sub> - (Ring)	Piperidine	1.60 ppm (m)	1.70–1.90 ppm (m)	+0.20 (Minor)
N-H <sup>+</sup>	Ammonium	Not Observed	10.5–11.0 ppm (br s)	Diagnostic

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*Note on "2-Piperidyl" Ambiguity: If your molecule is the C-linked isomer (2-(piperidin-2-yl)ethoxy), the "N-CH<sub>2</sub> (Ring)" signal at 2.50 ppm would be replaced by a single methine (CH) multiplet and a distinct diastereotopic splitting of the ring protons. The data above reflects the N-linked (1-piperidyl) isomer, which is the standard pharmaceutical intermediate.*

## Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the salt formation.



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Figure 1: Decision tree for structural validation and salt form discrimination.

## Advanced Validation Protocol (Self-Validating System)

To confirm the structure beyond 1D-NMR, use this self-validating 2D-NMR workflow:

- COSY (Correlation Spectroscopy):
  - Objective: Confirm the connectivity of the ethoxy chain.
  - Expectation: The triplet at 4.15 ppm (O-CH<sub>2</sub>) must show a cross-peak with the triplet at 2.78 ppm (N-CH<sub>2</sub>). If this coupling is absent, the ether linkage is cleaved.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Objective: Distinguish the Piperidine N-CH<sub>2</sub> from the Linker N-CH<sub>2</sub>.
  - Expectation: The Linker N-CH<sub>2</sub> carbons typically resonate ~57 ppm, while Piperidine ring N-CH<sub>2</sub> carbons resonate ~54 ppm. HSQC correlates the specific protons to these carbons, resolving the overlap in the 2.5–3.0 ppm region.

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